Cas no 474659-26-2 (7-methoxyquinoline-3-carboxylic acid)
7-methoxyquinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinecarboxylicacid,7-methoxy-(9CI)
- 7-methoxyquinoline-3-carboxylic acid
- 3-Carboxy-7-methoxyquinoline
- 3-QUINOLINECARBOXYLIC ACID,7-METHOXY
- 7-METHOXY-3-QUINOLINECARBOXYLIC ACID
- 7-Methoxyquinoline-3-carboxylicacid
- ZTA65926
- J-519299
- MFCD09787873
- 7-methoxy-3-carboxyquinoline
- LDMIDFLMDWSHMF-UHFFFAOYSA-N
- Z1508933323
- AKOS023365553
- 3-quinolinecarboxylic acid,7-methoxy-
- DTXSID90562884
- 7-Methoxy-quinolin-3-carboxylic acid
- DB-070810
- CS-0133768
- EN300-344638
- SY227471
- SCHEMBL622114
- CHEMBL3303560
- AS-39069
- AB52439
- 7-Methoxyquinoline-3-carboxylic acid, AldrichCPR
- AMY26430
- A850658
- 474659-26-2
-
- MDL: MFCD09787873
- Inchi: 1S/C11H9NO3/c1-15-9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14)
- InChI Key: LDMIDFLMDWSHMF-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=CC(C(=O)O)=CN=C2C=1
Computed Properties
- Exact Mass: 203.05800
- Monoisotopic Mass: 203.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- Density: 1.325
- Boiling Point: 385.421°C at 760 mmHg
- Flash Point: 186.896°C
- Refractive Index: 1.648
- PSA: 59.42000
- LogP: 1.94160
7-methoxyquinoline-3-carboxylic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
7-methoxyquinoline-3-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-methoxyquinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170504-1g |
7-methoxyquinoline-3-carboxylic acid |
474659-26-2 | 98% | 1g |
¥2213.90 | 2023-09-01 | |
| Alichem | A189004730-1g |
7-Methoxyquinoline-3-carboxylic acid |
474659-26-2 | 95% | 1g |
$377.52 | 2023-09-01 | |
| Alichem | A189004730-5g |
7-Methoxyquinoline-3-carboxylic acid |
474659-26-2 | 95% | 5g |
$1098.88 | 2023-09-01 | |
| Chemenu | CM125367-1g |
7-methoxyquinoline-3-carboxylic acid |
474659-26-2 | 95% | 1g |
$339 | 2021-08-05 | |
| Chemenu | CM125367-5g |
7-methoxyquinoline-3-carboxylic acid |
474659-26-2 | 95% | 5g |
$1017 | 2021-08-05 | |
| TRC | M342788-50mg |
7-methoxyquinoline-3-carboxylic Acid |
474659-26-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342788-100mg |
7-methoxyquinoline-3-carboxylic Acid |
474659-26-2 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M342788-500mg |
7-methoxyquinoline-3-carboxylic Acid |
474659-26-2 | 500mg |
$ 295.00 | 2022-06-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000220-1G |
7-Methoxyquinoline-3-carboxylic acid |
474659-26-2 | 1g |
¥4657.11 | 2023-11-14 | ||
| Apollo Scientific | OR42251-1g |
7-Methoxyquinoline-3-carboxylic acid |
474659-26-2 | 1g |
£319.00 | 2025-02-20 |
7-methoxyquinoline-3-carboxylic acid Suppliers
7-methoxyquinoline-3-carboxylic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 7-methoxyquinoline-3-carboxylic acid
Introduction to 7-Methoxyquinoline-3-Carboxylic Acid (CAS No. 474659-26-2)
7-Methoxyquinoline-3-carboxylic acid (CAS No. 474659-26-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxy group at the 7-position and the carboxylic acid functionality at the 3-position imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development endeavors.
The chemical structure of 7-methoxyquinoline-3-carboxylic acid consists of a quinoline ring system with a methoxy substituent at the 7-position and a carboxylic acid group at the 3-position. The quinoline ring is a heterocyclic aromatic compound with a nitrogen atom in the ring, which contributes to its stability and reactivity. The methoxy group, an electron-donating substituent, enhances the electron density on the quinoline ring, while the carboxylic acid group provides acidic properties and potential sites for further chemical modifications.
Recent studies have highlighted the potential of 7-methoxyquinoline-3-carboxylic acid in various therapeutic areas. One notable application is in the field of anticancer research. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its anticancer properties, 7-methoxyquinoline-3-carboxylic acid has shown promise in other therapeutic areas. For instance, research published in Bioorganic & Medicinal Chemistry Letters reported that this compound possesses potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 7-methoxyquinoline-3-carboxylic acid could be a potential lead compound for developing new anti-inflammatory drugs.
The pharmacokinetic properties of 7-methoxyquinoline-3-carboxylic acid have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, preliminary toxicity studies have indicated that 7-methoxyquinoline-3-carboxylic acid is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The synthetic accessibility of 7-methoxyquinoline-3-carboxylic acid is another factor that contributes to its appeal as a research tool and potential drug candidate. Various synthetic routes have been developed to produce this compound efficiently. One common approach involves the condensation of an appropriate aniline derivative with an aldehyde or ketone followed by cyclization to form the quinoline ring. Subsequent functional group manipulations can then introduce the methoxy and carboxylic acid groups at the desired positions.
In conclusion, 7-methoxyquinoline-3-carboxylic acid (CAS No. 474659-26-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional uses and optimize its therapeutic potential, contributing to advancements in healthcare and medicine.
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